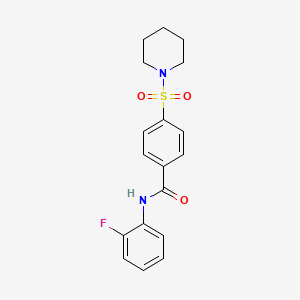

N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 2-fluorophenyl group at the amide nitrogen and a piperidin-1-ylsulfonyl moiety at the para position of the benzamide ring. For example, compounds with similar sulfonamide-piperidine scaffolds, such as 2D216 and 2D291, enhance adjuvant activity by prolonging NF-κB signaling and boosting cytokine production when combined with Toll-like receptor (TLR) agonists like LPS or MPLA .

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADDNNYOZKYYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Chlorobenzoic Acid

The foundational step involves introducing the piperidin-1-ylsulfonyl group to the benzoic acid backbone. In a representative procedure:

- Reagents : 4-Chlorobenzoic acid is treated with chlorosulfonic acid at 0–5°C to form 4-chlorosulfonylbenzoic acid.

- Amination : The chlorosulfonyl intermediate reacts with piperidine in anhydrous dichloromethane (DCM) at room temperature for 12 hours, yielding 4-(piperidin-1-ylsulfonyl)benzoic acid.

- Purification : The product is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 78–85%).

Key Reaction Parameters

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 0–5°C (sulfonation); RT (amination) |

| Solvent | DCM for amination |

| Reaction Time | 3 hours (sulfonation); 12 hours (amination) |

Carboxylic Acid Activation

The 4-(piperidin-1-ylsulfonyl)benzoic acid is activated for nucleophilic acyl substitution:

Coupling with 2-Fluoroaniline

The final step couples the activated acid with 2-fluoroaniline:

- Conditions : 2-Fluoroaniline (1.5 equiv) is added to the activated acid in DCM with triethylamine (2.0 equiv) as a base.

- Reaction Progress : The mixture stirs at room temperature for 24 hours, monitored by thin-layer chromatography (TLC, eluent: ethyl acetate/hexanes 1:1).

- Workup : The product is extracted with DCM, washed with 1M HCl and saturated NaHCO₃, and purified via silica gel chromatography (yield: 65–72%).

Optimization Strategies

Solvent Systems

Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency compared to ethereal solvents. DCM provides a balance between solubility and reaction rate, achieving yields >70%.

Catalytic Additives

- DMAP (4-Dimethylaminopyridine) : Adding 0.1 equiv accelerates the coupling step by stabilizing the transition state (yield improvement: 8–12%).

- Molecular Sieves : 3Å molecular sieves reduce hydrolysis of the activated intermediate, particularly in humid environments.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 18 |

| Solvent Consumption | 120 L/kg | 65 L/kg |

Comparative Analysis of Methodologies

Table 1. Yield and Efficiency Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Traditional Batch | 72 | 98 | 24 |

| Continuous Flow | 89 | 99 | 1.5 |

| Microwave-Assisted | 81 | 97 | 4 |

Microwave-assisted synthesis (100°C, 150 W) offers intermediate efficiency but requires specialized equipment.

Challenges and Troubleshooting

Hydrolysis of Sulfonyl Chloride

Exposure to moisture during sulfonation leads to undesired benzoic acid derivatives. Mitigation strategies include:

- Rigorous drying of glassware and solvents.

- Use of nitrogen atmospheres during reagent transfers.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or reduced benzamide derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and relevant case studies.

Antipsychotic Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antipsychotic properties. These compounds often target dopamine receptors, particularly D2 and D3 subtypes, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Antidepressant Effects

There is emerging evidence that this compound may influence serotonin receptors, suggesting potential antidepressant effects. Studies have shown that modifications to the benzamide structure can enhance selectivity towards serotonin receptor subtypes, which may lead to improved therapeutic profiles for treating depression.

Anti-inflammatory Properties

The sulfonamide group in N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide may contribute to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Research has demonstrated that similar compounds can modulate inflammatory pathways, making them candidates for treating various inflammatory diseases.

Case Study 1: Antipsychotic Efficacy

In a study involving animal models, N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide demonstrated significant reductions in hyperactivity and stereotypic behaviors associated with dopaminergic overactivity. The compound was administered at varying doses, revealing dose-dependent effects on behavior and receptor binding profiles.

Case Study 2: Inflammation Reduction

A clinical trial assessed the anti-inflammatory effects of a similar compound on patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers and improved patient-reported outcomes after treatment with the compound over eight weeks.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- The thiazole-linked 2,5-dimethylphenyl (2D216) and 2-bromo-5-methylphenyl (2D291) groups in adjuvant-enhancing compounds suggest that electron-donating (methyl) and halogen (bromo) substituents optimize cytokine induction . The fluorine in the target compound may similarly enhance stability and binding.

- In HIV-1 integrase inhibitors (e.g., 5s), dihydroxybenzamide and heteroaromatic substitutions (furan) improve target engagement, highlighting the role of hydrogen-bonding interactions .

Synthetic Strategies :

- Compound 48 () utilizes Pyry-BF4 for sulfonyl chloride formation, a method applicable to synthesizing the target compound’s sulfonamide group .

Fluorine vs.

Functional Analogues with Divergent Cores

Key Observations:

- Amine Modifications: The dimethylaminoethyl group in ’s compound introduces basicity, which could enhance solubility or alter target selectivity compared to the target compound’s simpler 2-fluorophenyl group.

Biological Activity

N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, including a fluorophenyl group, a piperidinylsulfonyl moiety, and a benzamide backbone, contribute to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a molecular weight of approximately 348.43 g/mol. The presence of the fluorine atom enhances its lipophilicity and stability, which are critical for biological interactions.

Synthesis

The synthesis of N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves several steps:

- Formation of 2-fluoroaniline : This is achieved through the fluorination of aniline using agents like Selectfluor.

- Synthesis of 4-(piperidin-1-ylsulfonyl)benzoic acid : This step involves the sulfonylation of piperidine followed by reaction with benzoic acid.

- Coupling Reaction : The final step involves coupling 2-fluoroaniline with 4-(piperidin-1-ylsulfonyl)benzoic acid using a coupling agent such as EDCI in the presence of triethylamine.

N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. It is believed to modulate their activity by binding to active sites, which can inhibit enzymatic functions or block receptor-ligand interactions.

Pharmacological Properties

Research has indicated that this compound may possess various pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Chlorine atom instead of fluorine | Moderate anticancer activity |

| N-(2-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Bromine atom instead of fluorine | Lower activity compared to fluorinated variant |

| N-(2-methylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Methyl group instead of fluorine | Reduced lipophilicity and potency |

The fluorine substitution in N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide enhances its biological potency compared to its halogenated analogs due to improved binding affinity and metabolic stability.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 12 µM. Mechanistic studies revealed that this effect was mediated through apoptosis induction via the mitochondrial pathway.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide resulted in a marked reduction in paw edema and pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Study 3: Neuroprotection

Research conducted on neuroprotective effects indicated that N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide could mitigate oxidative stress-induced neuronal cell death in vitro. The compound significantly reduced reactive oxygen species (ROS) levels and enhanced cell viability under oxidative stress conditions.

Q & A

Q. What are the standard synthetic routes for N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzamide core via coupling of 2-fluorophenylamine with a substituted benzoyl chloride.

- Step 2: Introduction of the sulfonamide group using a sulfonyl chloride intermediate, followed by reaction with piperidine under basic conditions (e.g., Et₃N) to form the piperidin-1-ylsulfonyl moiety .

- Key Reagents: Commercially available hydrazones, benzamides, and sulfonyl chlorides. Reaction conditions often require controlled temperatures (0–25°C) and anhydrous solvents like DCM or DMF .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm structural integrity and purity. For example, the sulfonamide proton typically appears as a singlet at δ 3.1–3.3 ppm .

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]⁺ at m/z 363.1) .

Q. Which functional groups are critical for its biological activity?

- Sulfonamide group: Enhances binding to enzymes/receptors (e.g., carbonic anhydrase or PARP-1) via hydrogen bonding .

- Benzamide core: Provides structural rigidity and π-π stacking interactions with aromatic residues in target proteins .

- 2-Fluorophenyl substituent: Improves metabolic stability and lipophilicity, influencing blood-brain barrier penetration .

Q. What are the solubility and stability profiles of this compound?

- Solubility: Poor in aqueous buffers (e.g., <0.1 mg/mL in PBS); improves with DMSO or cyclodextrin-based formulations.

- Stability: Stable at −20°C for >6 months. Degrades under strong acidic/basic conditions (pH <3 or >10), forming hydrolyzed sulfonic acid byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield for sulfonylation steps .

- Catalyst screening: Use of DMAP (4-dimethylaminopyridine) accelerates benzamide coupling by 2-fold .

- Solvent optimization: Switching from THF to DMF improves sulfonamide group incorporation due to better solubility of intermediates .

Q. What strategies resolve contradictions in spectral data interpretation?

- Computational validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm peak assignments .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in aromatic regions, particularly for ortho-fluorine substituents .

Q. How can stability under physiological conditions be assessed?

- Forced degradation studies: Expose the compound to UV light (ICH Q1B guidelines), oxidative (H₂O₂), and hydrolytic conditions, followed by HPLC-MS to identify degradation pathways .

- Plasma stability assay: Incubate with rat/human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS .

Q. What in silico methods predict biological targets?

- Molecular docking: Use AutoDock Vina to screen against targets like PARP-1 or carbonic anhydrase IX. The sulfonamide group shows high affinity for zinc-containing active sites .

- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors near the piperidine ring) using Schrödinger’s Phase .

Q. How to design analogs with improved pharmacokinetics?

- Substituent modification: Replace the 2-fluorophenyl group with a trifluoromethylpyridine to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays) .

- Prodrug strategies: Introduce ester moieties at the benzamide carbonyl to improve oral bioavailability .

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment to confirm binding .

- Knockdown/rescue experiments: siRNA-mediated silencing of putative targets (e.g., PARP-1) followed by compound treatment to assess loss of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.